molecular formula C6H9NO3S B14334260 ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid CAS No. 97609-22-8

({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid

Cat. No.: B14334260
CAS No.: 97609-22-8
M. Wt: 175.21 g/mol
InChI Key: SPGMQMMYOXUZTP-UHFFFAOYSA-N
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Description

({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid: is a complex organic compound that features both amide and thioic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of amides often involves the use of acid chlorides, acid anhydrides, or esters as starting materials. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it gains oxygen atoms.

    Reduction: Reduction reactions involve the gain of hydrogen atoms or the loss of oxygen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: In biological research, it may be used to study enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism by which ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the functional groups present .

Properties

CAS No.

97609-22-8

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

2-(prop-2-enoxycarbonylamino)ethanethioic S-acid

InChI

InChI=1S/C6H9NO3S/c1-2-3-10-6(9)7-4-5(8)11/h2H,1,3-4H2,(H,7,9)(H,8,11)

InChI Key

SPGMQMMYOXUZTP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCC(=O)S

Origin of Product

United States

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